4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is an organosilicon compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl-dimethyl-silanyloxymethyl group. The molecular formula for this compound is and it has a predicted melting point of approximately and a boiling point around .
This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry, due to the presence of the silicon atom which can enhance the stability and reactivity of organic compounds.
The chemical behavior of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be influenced by the functional groups present in its structure. Key reactions include:
These reactions are significant for further functionalization or modification of the compound for specific applications.
Preliminary studies suggest that 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine may exhibit biological activities relevant to medicinal chemistry. Its structural features allow it to interact with biological targets, potentially influencing pathways such as:
Further research is necessary to elucidate its exact biological mechanisms and therapeutic potential.
The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves multi-step organic reactions. Common methods include:
These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.
The applications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine span several domains:
Interaction studies are crucial for understanding the reactivity and biological implications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. These studies often focus on:
Such studies are essential for determining the practical utility of this compound in biological systems.
Several compounds share structural similarities with 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-(Dimethylamino)pyridine | Pyridine ring with dimethylamino group | Known for strong nucleophilic characteristics |
2-Amino-pyridine | Simple amino substitution on pyridine | Exhibits basic properties and is used in pharmaceuticals |
N,N-Dimethyl-pyridin-2-amines | Dimethylated amine on pyridine | Often used in organic synthesis as a building block |
The uniqueness of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine lies in its organosilicon component, which enhances stability and reactivity compared to other similar compounds. This feature may provide distinct advantages in both synthetic applications and biological interactions.
The primary synthetic route involves the initial preparation of 4-hydroxymethyl-pyridin-2-ylamine through established pyridine synthesis methodologies [1]. The Hantzsch pyridine synthesis serves as a foundational approach, utilizing aldehyde components, beta-keto esters, and nitrogen donors such as ammonium acetate to construct the pyridine ring system [2]. This multi-component reaction proceeds through dihydropyridine intermediates that undergo subsequent aromatization to yield the desired pyridine framework [2].
Alternative synthetic pathways employ rhodium-catalyzed carbon-hydrogen activation strategies for pyridine construction from alpha,beta-unsaturated imines and alkynes [1]. These methodologies provide access to highly substituted pyridine derivatives through a one-pot carbon-hydrogen alkenylation, electrocyclization, and aromatization sequence [1]. The reaction conditions require careful optimization, with toluene serving as the preferred solvent to enable efficient pyridine formation through carbon-hydrogen activation processes [1].
The preparation of aminopyridine precursors can also be achieved through nucleophilic substitution reactions on chloropyridine intermediates [3]. Treatment of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile with ammonium acetate in pyridine provides access to corresponding aminopyridine derivatives with yields ranging from 70-75% [3]. These methodologies demonstrate the versatility of pyridine chemistry in constructing complex heterocyclic frameworks with multiple functional groups [4].
The protection of hydroxymethyl groups in pyridine derivatives requires specialized silylation strategies due to the electron-deficient nature of the pyridine ring system [5]. The tert-butyldimethylsilyl (TBDMS) protecting group represents the optimal choice for hydroxymethyl protection in this context, offering enhanced stability compared to alternative silyl protecting groups [6] [5].
The silylation process typically employs tert-butyldimethylsilyl chloride as the silylating reagent in combination with appropriate base systems [5]. The most effective protocols utilize imidazole as the base in dimethylformamide, providing high concentration conditions that facilitate rapid silylation of primary alcohols [5]. This methodology, known as the Corey protocol, enables complete protection within one hour for primary alcohols, though hindered alcohols may require extended reaction times [5].
Alternative silylation approaches employ tert-butyldimethylsilyl triflate with hindered amine bases such as 2,6-lutidine [5]. These triflate-based reagents demonstrate enhanced reactivity compared to corresponding chlorides, enabling silylation under milder conditions with reduced reaction times [5]. The increased reactivity of silyl triflates makes them particularly suitable for challenging substrates where conventional silyl chlorides prove ineffective [5].
The silylation mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the silicon center, followed by elimination of the leaving group [5]. The reaction requires careful exclusion of water to prevent hydrolysis of the silylating reagent, though small amounts of moisture can be tolerated without significant impact on reaction efficiency [5]. The resulting silyl ether demonstrates excellent stability toward basic conditions while remaining susceptible to fluoride-mediated deprotection when required [5].
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂OSi |
Molecular Weight (g/mol) | 238.40 |
CAS Registry Number | 329794-09-4 |
Melting Point (°C) | 109.2-109.3 |
Boiling Point (°C) | 320.6 at 760 mmHg |
Density (g/cm³) | 0.983 |
Flash Point (°C) | 147.7 |
Refractive Index | 1.503 |
Log P | 3.77 |
Polar Surface Area (Ų) | 48.14 |
The optimization of reaction conditions for high-yield synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine requires systematic evaluation of multiple parameters including temperature, solvent system, base equivalents, and catalyst loading [7]. Temperature control represents a critical factor, with optimal conditions typically maintained at ambient temperature (25°C) to prevent decomposition of sensitive intermediates while ensuring adequate reaction rates [7].
Solvent selection significantly influences reaction efficiency and product yield [7]. Mixed solvent systems comprising dichloromethane and tetrahydrofuran in a 1:1 ratio provide optimal solvation properties for both reactants and products [8]. This combination enhances solubility of the pyridine substrate while maintaining compatibility with the silylation reagents and base components [8].
Base equivalents require careful optimization to achieve maximum conversion without promoting side reactions [7]. The optimal protocol employs 2.2 equivalents of base relative to the substrate, providing sufficient basicity to deprotonate the hydroxyl group while avoiding excess that could lead to competitive reactions [3]. Imidazole serves as the preferred base due to its appropriate basicity and excellent nucleophilicity toward silicon centers [5].
Catalyst loading optimization reveals that 10 mol% imidazole provides the ideal balance between reaction rate and cost-effectiveness [3]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while higher loadings offer minimal additional benefit and increase purification challenges [3]. The optimized conditions consistently deliver yields of 89% with product purities exceeding 98% as determined by high-performance liquid chromatography analysis [9].
Parameter | Condition A | Condition B | Condition C | Optimized |
---|---|---|---|---|
Temperature (°C) | 0 | 25 | 40 | 25 |
Reaction Time (h) | 12 | 8 | 4 | 6 |
Solvent System | DMF | DCM | THF | DCM/THF (1:1) |
Base Equivalents | 2.0 | 2.5 | 3.0 | 2.2 |
TBDMS-Cl Equivalents | 1.5 | 1.2 | 1.1 | 1.15 |
Catalyst Loading (%) | DMAP (10) | Imidazole (15) | DMAP (5) | Imidazole (10) |
Yield (%) | 65 | 78 | 85 | 89 |
Purity (HPLC, %) | 92 | 95 | 97 | 98 |
The purification of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine presents unique challenges due to the presence of both basic nitrogen functionality and silyl ether protection [10]. Traditional normal-phase chromatography encounters difficulties arising from acid-base interactions between the basic amine and acidic silica surface, leading to compound degradation, yield loss, and increased band spreading [10].
Column chromatography represents the most widely employed purification method, utilizing hexane:ethyl acetate (8:2) as the optimal eluent system [8]. This approach provides yields of 85-90% with purities ranging from 95-97%, though the process requires 2-3 hours for completion [8]. The chromatographic separation benefits from the addition of competing amines to the mobile phase, which neutralize acidic silanol groups on the silica surface and prevent unwanted interactions with the basic substrate [10].
Recrystallization techniques offer superior purity levels (98-99%) but suffer from reduced yields (70-75%) and extended processing times (4-6 hours) [11]. The optimal recrystallization solvent system employs ethanol-water mixtures that provide appropriate solubility characteristics for the target compound while effectively excluding impurities [11]. The recrystallization process requires careful temperature control to achieve optimal crystal formation and minimize product loss [11].
High-performance liquid chromatography preparative purification emerges as the most effective technique, delivering yields of 95-98% with purities exceeding 99% [9]. The optimal mobile phase comprises acetonitrile:water (70:30), enabling efficient separation on a Primesep 100 mixed-mode stationary phase column [9]. This methodology offers the additional advantage of reduced processing time (1-2 hours) compared to alternative purification approaches [9].
Distillation under reduced pressure provides an alternative purification strategy, particularly suitable for larger-scale operations [12]. The process requires careful temperature control (145°C) under reduced pressure to prevent thermal decomposition while achieving effective separation from impurities [12]. This approach delivers yields of 80-85% with purities of 92-95%, representing a compromise between efficiency and product quality [11].
Method | Eluent/Conditions | Yield (%) | Purity (%) | Time Required |
---|---|---|---|---|
Column Chromatography | Hexane:EtOAc (8:2) | 85-90 | 95-97 | 2-3 hours |
Recrystallization | Ethanol/Water | 70-75 | 98-99 | 4-6 hours |
Distillation | Reduced pressure, 145°C | 80-85 | 92-95 | 3-4 hours |
HPLC Preparative | ACN:H₂O (70:30) | 95-98 | 99+ | 1-2 hours |
Liquid-Liquid Extraction | DCM/H₂O | 88-92 | 85-90 | 30 min |
The spectroscopic characterization of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine employs multiple analytical techniques to confirm structural identity and assess purity [13]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with proton nuclear magnetic resonance revealing characteristic resonances for each functional group component [14].
Proton nuclear magnetic resonance analysis in deuterated chloroform demonstrates characteristic chemical shifts for the pyridine aromatic protons between 6.8-8.5 parts per million [14]. The hydroxymethyl group protected as the tert-butyldimethylsilyl ether appears as a singlet at 4.7 parts per million, integrating for two protons [15]. The dimethylsilyl protons resonate as a singlet at 0.1 parts per million (6H), while the tert-butyl group appears at 0.9 parts per million (9H) [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon resonances appearing between 110-158 parts per million [16]. The protected hydroxymethyl carbon resonates at approximately 65 parts per million, while the silicon-bearing carbons appear in the 18-26 parts per million region [15]. These chemical shift values align with literature precedent for similar tert-butyldimethylsilyl-protected compounds [15].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [17]. The amino group displays nitrogen-hydrogen stretching vibrations between 3350-3320 wavenumbers, while the pyridine carbon-nitrogen stretch appears at 1644 wavenumbers [18]. The silicon-oxygen bond exhibits a characteristic absorption band between 1100-1050 wavenumbers, confirming successful silyl ether formation [19].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the expected molecular weight [21]. The base peak occurs at mass-to-charge ratio 181, representing loss of the tert-butyl group (M-C₄H₉) [22]. This fragmentation pattern is characteristic of tert-butyldimethylsilyl-protected compounds and provides definitive structural confirmation [23].
Technique | Assignment/Peak | Value/Frequency |
---|---|---|
¹H NMR (CDCl₃) | Aromatic H (pyridine) | 6.8-8.5 ppm |
¹H NMR (CDCl₃) | CH₂OSi | 4.7 ppm (s, 2H) |
¹H NMR (CDCl₃) | Si(CH₃)₂ | 0.1 ppm (s, 6H) |
¹H NMR (CDCl₃) | C(CH₃)₃ | 0.9 ppm (s, 9H) |
¹³C NMR (CDCl₃) | Aromatic C (pyridine) | 110-158 ppm |
¹³C NMR (CDCl₃) | CH₂OSi | 65 ppm |
¹³C NMR (CDCl₃) | Si-C quaternary | 26-18 ppm |
IR (neat) | N-H stretch | 3350-3320 cm⁻¹ |
IR (neat) | C=N stretch | 1644 cm⁻¹ |
IR (neat) | Si-O stretch | 1100-1050 cm⁻¹ |
MS (EI) | Molecular ion [M]⁺ | m/z 238 |
MS (EI) | Base peak | m/z 181 [M-C₄H₉]⁺ |